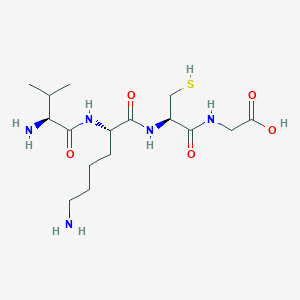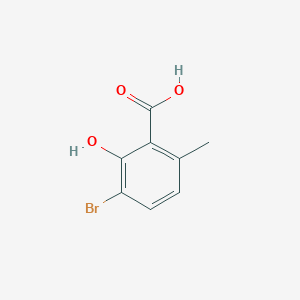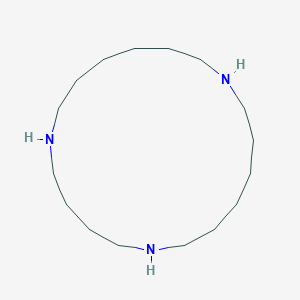
1,6,13-Triazacyclononadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6,13-Triazacyclononadecane is a macrocyclic compound that contains three nitrogen atoms within a 19-membered ring. This compound is part of a broader class of macrocyclic ligands known for their ability to form stable complexes with metal ions. These complexes have significant applications in various fields, including catalysis, medicine, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,6,13-Triazacyclononadecane can be synthesized through several methods. One common approach involves the cyclization of linear precursors containing nitrogen atoms. For example, the reaction of a triamine with a dihaloalkane under basic conditions can lead to the formation of the desired macrocycle. The reaction typically requires a high dilution to favor the intramolecular cyclization over intermolecular polymerization.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to maximize yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be fine-tuned to ensure the efficient formation of the macrocyclic structure.
化学反应分析
Types of Reactions
1,6,13-Triazacyclononadecane undergoes various chemical reactions, including:
Oxidation: The nitrogen atoms in the macrocycle can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines.
科学研究应用
1,6,13-Triazacyclononadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be used as catalysts in various chemical reactions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: The compound is used in the development of advanced materials, including sensors and separation membranes.
作用机制
The mechanism by which 1,6,13-Triazacyclononadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle act as electron donors, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various catalytic and biological processes, depending on the specific metal ion and the surrounding environment.
相似化合物的比较
1,6,13-Triazacyclononadecane can be compared with other macrocyclic compounds such as:
1,4,7-Triazacyclononane: This compound has a smaller ring size and different coordination properties.
1,4,8,11-Tetraazacyclotetradecane: This compound contains four nitrogen atoms and forms more stable complexes with certain metal ions.
1,5,9,13-Tetraazacyclohexadecane: This compound has a larger ring size and different chemical reactivity.
The uniqueness of this compound lies in its specific ring size and the arrangement of nitrogen atoms, which confer distinct coordination properties and reactivity compared to other macrocyclic compounds.
属性
CAS 编号 |
652130-90-0 |
|---|---|
分子式 |
C16H35N3 |
分子量 |
269.47 g/mol |
IUPAC 名称 |
1,6,13-triazacyclononadecane |
InChI |
InChI=1S/C16H35N3/c1-3-7-13-18-15-9-10-16-19-14-8-4-2-6-12-17-11-5-1/h17-19H,1-16H2 |
InChI 键 |
MSZCGVLDROCZTD-UHFFFAOYSA-N |
规范 SMILES |
C1CCCNCCCCNCCCCCCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


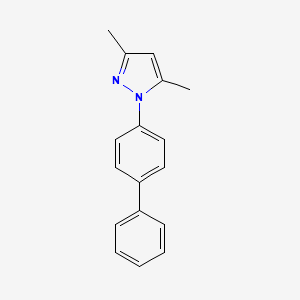

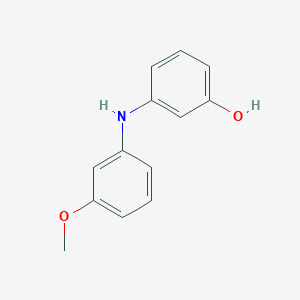
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
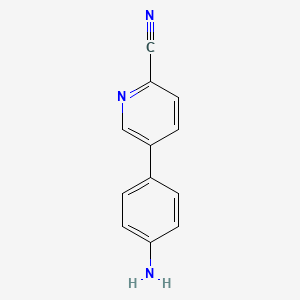


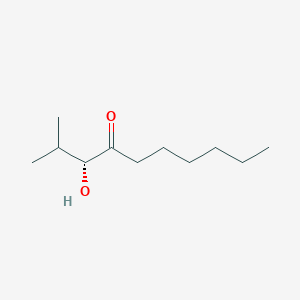
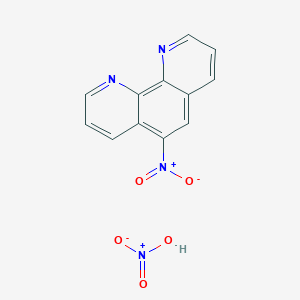
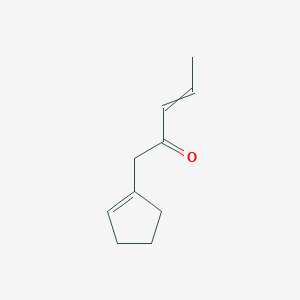

![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
